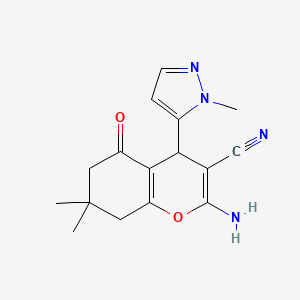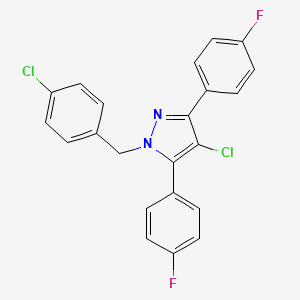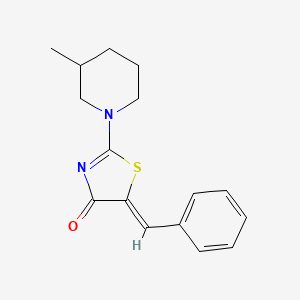
2-amino-7,7-dimethyl-4-(1-methyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7,7-dimethyl-4-(1-methyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7,7-dimethyl-4-(1-methyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be achieved through a one-pot three-component reaction. This involves the reaction of 1H-pyrazole-5-carbaldehyde, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile or ethyl 2-cyanoacetate in the presence of a base catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 60–65°C in ethanol for 60–90 minutes . This method is advantageous due to its simplicity, high yield, and environmentally friendly conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and multicomponent reactions (MCRs) are likely to be employed. These methods emphasize atom economy, reduced solvent use, and minimal waste generation, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially yielding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the nitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the chromene ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits anticancer, antimalarial, antiviral, and anti-inflammatory properties. It is also being explored for its antibacterial, antitumor, hypotensive, and vasodilating activities.
Biological Research: Due to its diverse pharmacological activities, the compound is used in biological assays to study its effects on different cellular pathways.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The exact mechanism of action of 2-amino-7,7-dimethyl-4-(1-methyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its pharmacological effects. The pyrazole ring is known to play a crucial role in binding to these targets, leading to the modulation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-7,7-dimethyl-5-oxo-4-(1H-pyrazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Uniqueness
The presence of the 1-methyl-1H-pyrazol-5-yl group in 2-amino-7,7-dimethyl-4-(1-methyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile distinguishes it from other similar compounds
Properties
Molecular Formula |
C16H18N4O2 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-4-(2-methylpyrazol-3-yl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C16H18N4O2/c1-16(2)6-11(21)14-12(7-16)22-15(18)9(8-17)13(14)10-4-5-19-20(10)3/h4-5,13H,6-7,18H2,1-3H3 |
InChI Key |
SQRGVNLMFRJGTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=NN3C)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10922097.png)
![6-cyclopropyl-N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922101.png)
![Ethyl 6-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10922125.png)
![N-(2-{[(E)-(3-bromophenyl)methylidene]amino}ethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B10922140.png)
![N-(4-fluoro-2-methylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922142.png)
![N-(2,5-difluorophenyl)-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922148.png)
![1-benzyl-N-(4-fluoro-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922152.png)

![methyl 4-{[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10922169.png)
![N-(4-bromophenyl)-4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine](/img/structure/B10922180.png)


![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10922189.png)
![N-(3-acetylphenyl)-1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922191.png)
